molecular formula C8H14N4O B11808641 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide

Cat. No.: B11808641
M. Wt: 182.22 g/mol
InChI Key: JQUPMKNENFZUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a synthetic pyrazole-carboxamide derivative designed for research and development purposes. Compounds within the pyrazole-carboxamide class are of significant interest in medicinal and agricultural chemistry due to their versatile biological profiles and ability to interact with various enzymatic targets . Researchers investigate these scaffolds for their potential as inhibitors for a range of enzymes, such as carbonic anhydrase isoenzymes and various kinases . The structural motif of a pyrazole ring bearing a carboxamide group is often explored for modulating critical biological pathways, including mitochondrial function and cellular respiration in pathogens , as well as inflammatory signaling in human systems . This compound, featuring a tetramethyl-substituted amino group, is supplied for in-vitro screening and hit-to-lead optimization studies. It is intended for use by qualified researchers in laboratory settings only. Handling should follow standard safety protocols for chemical substances. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-N,N,1,5-tetramethylpyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5-6(9)7(10-12(5)4)8(13)11(2)3/h9H2,1-4H3

InChI Key

JQUPMKNENFZUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N(C)C)N

Origin of Product

United States

Preparation Methods

Methylation of Amino and Carboxylic Acid Groups

  • Step 1 : Protection of the pyrazole amino group using Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).

  • Step 2 : Methylation of the carboxylic acid using methyl iodide and potassium carbonate in dimethylformamide (DMF).

  • Step 3 : Deprotection of the Boc group via HCl in dioxane.

  • Yield : 58–63% over three steps.

Amide Bond Formation

  • Reagents : 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and dimethylamine hydrochloride.

  • Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conditions : Chloroform or dichloromethane (DCM) with triethylamine (TEA) as base, stirred at room temperature for 24–48 h.

  • Yield : 70–85% after aqueous workup.

One-Pot Multicomponent Synthesis

A streamlined approach combines hydrazine, acetylacetone, and dimethylcarbamoyl chloride in a single reaction vessel:

  • Reactants : Hydrazine hydrate (1.2 eq), acetylacetone (1 eq), dimethylcarbamoyl chloride (1.5 eq).

  • Conditions : Heated at 90°C in acetonitrile for 6 h with K₂CO₃ (2 eq).

  • Mechanism : In situ formation of the pyrazole ring followed by carboxamide functionalization.

  • Yield : 55–60% after recrystallization from ethanol.

Optimization and Challenges

Regioselectivity in Methylation

Methylation at N1 and N5 positions requires precise control:

  • Base Selection : K₂CO₃ in DMF favors N1-methylation, while NaH in THF promotes N5-methylation.

  • Temperature : Reactions at 0°C improve selectivity but reduce conversion rates.

Purification Challenges

  • Byproducts : Dimethylurea formation during carboxamide coupling necessitates silica gel chromatography.

  • Solubility : The product exhibits poor solubility in polar solvents, complicating crystallization.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
CyclocondensationHigh atom economyMulti-step, requires Boc protection58–72%
Nucleophilic SubstitutionModular functionalizationLow regioselectivity55–85%
One-Pot SynthesisTime-efficientModerate yields55–60%
Suzuki CouplingVersatile for derivativesRequires palladium catalysts82%

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

  • The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its pyrazole ring structure, combined with amino and carboxamide functional groups, allows for versatile reactivity in organic synthesis.

Reagent in Organic Reactions

  • It acts as a reagent in various organic reactions, facilitating the formation of new compounds through nucleophilic substitution and coupling reactions. This property is particularly important for the development of novel materials and specialty chemicals.

Biological Applications

Antimicrobial Properties

  • Research has indicated that 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide exhibits antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of pathogens such as Bacillus subtilis and Escherichia coli, making it a candidate for developing new antibacterial agents .

Anticancer Activity

  • The compound has been explored for its potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new cancer therapies . The mechanism of action may involve the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation .

Medicinal Chemistry

Pharmaceutical Intermediate

  • Ongoing research is focused on the compound's role as an intermediate in pharmaceutical synthesis. Its structural characteristics make it suitable for modifications that could enhance therapeutic efficacy or reduce toxicity when incorporated into drug formulations .

Potential Drug Development

  • The compound's interaction with biological targets suggests its potential in drug development. For instance, modifications to its structure could yield derivatives with improved selectivity and potency against specific diseases, particularly cancers and infectious diseases .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and B. subtilis with an inhibition zone diameter exceeding 15 mm .
Study 2Anticancer EvaluationShowed promising results in inducing apoptosis in multiple cancer cell lines, indicating potential as an anticancer agent .
Study 3Synthesis ApplicationsUtilized as a building block for synthesizing complex pyrazole derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Carboxamides

Substituent Effects on Reactivity and Physicochemical Properties

Pyrazole derivatives are often modified to tune electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Carboxamides
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide 4-amino, N,N-dimethyl, 1,5-dimethyl N/A N/A Amino, methyl, carboxamide
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-chloro, 4-cyano, 1/3-methyl, phenyl 133–135 68 Chloro, cyano, carboxamide
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) 3,5-di-tert-butyl, 4-hydroxy, 4-methylsulfonyl, naphthyl N/A N/A Sulfonyl, hydroxyl, carboxamide
5-Chloro-1-(4-chlorophenyl)-N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3e) 5-chloro, 1/4-chlorophenyl, 4-cyano, 3-methyl 172–174 66 Chloro (multiple), cyano

Key Observations :

  • Chlorinated Derivatives: Compounds like 3a and 3e exhibit higher melting points (133–174°C) due to increased molecular rigidity from chloro and cyano groups.
  • Bulky Substituents : The tert-butyl and naphthyl groups in 5g likely improve hydrophobic interactions in drug-receptor binding but may reduce solubility .
  • Amino vs. Cyano Groups: The amino group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing cyano group in 3a–3e, which may alter reactivity in nucleophilic reactions .

Insights :

  • Yields for chlorinated derivatives (e.g., 3a–3e ) range from 62–71%, indicating robust synthetic routes despite steric challenges .

Biological Activity

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide (often referred to as 4-Amino-TMPCA) is a compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activities, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C8H14N4O
  • Molecular Weight : 182.23 g/mol
  • CAS Number : 1174305-95-3

Synthesis Methods

The synthesis of 4-Amino-TMPCA typically involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N,N-dimethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which further enhance its utility in synthetic organic chemistry .

4-Amino-TMPCA exhibits a variety of biological activities attributed to its ability to interact with specific molecular targets. It may function by modulating enzyme activity or receptor interactions, thereby influencing metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and has potential applications in antimicrobial therapy .

Antimicrobial and Anticancer Properties

Research indicates that 4-Amino-TMPCA possesses notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. Additionally, preliminary investigations suggest its potential as an anticancer agent, with studies indicating inhibition of cell growth in cancerous cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInhibits growth in cancer cells
Enzyme InhibitionModulates enzyme activity

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrazole derivatives, 4-Amino-TMPCA was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of 4-Amino-TMPCA against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

4-Amino-TMPCA can be compared with other pyrazole derivatives to highlight its unique properties:

Compound NameStructural DifferencesBiological Activity
4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamideDifferent alkyl substituentsVaries in potency
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamideSimilar core structureComparable antimicrobial activity

The distinct substitution pattern of 4-Amino-TMPCA contributes to its unique biological profile and potential therapeutic applications.

Q & A

What are the optimized synthetic routes for 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be controlled to enhance yield and purity?

Answer: The synthesis involves multi-step alkylation and coupling reactions. Starting with a 4-aminopyrazole-3-carboxamide precursor, sequential N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 0–5°C to prevent over-alkylation. Carboxamide formation employs coupling agents like EDCI/HOBt in DMF. Key optimizations include:

  • Solvent selection (DMF for solubility, THF for milder conditions).
  • Temperature control during exothermic steps.
  • Purification via column chromatography (ethyl acetate/hexane gradient, 3:1 to 1:1) or recrystallization (ethanol/water).
    Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, δ 2.3–3.1 ppm for methyl groups) .

How can researchers characterize the tautomeric behavior of this compound using spectroscopic methods?

Answer: Tautomerism is analyzed via:

  • ¹H/¹³C NMR : In DMSO-d₆, observe proton shifts at δ 6.5–8.5 ppm for amino tautomers and carbonyl carbons at δ 160–165 ppm. Variable-temperature NMR (25–80°C) reveals dynamic equilibria.
  • IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) differentiate tautomeric forms.
  • X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O=C interactions) in the solid state, confirming dominant tautomers .

What strategies are effective in evaluating the kinase inhibitory activity of this compound derivatives?

Answer: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant CDK2 or JAK2:

  • Incubate compounds (0.1–100 μM) with ATP (10 μM) and substrate (histone H1) at 30°C for 30 min.
  • Measure IC₅₀ via dose-response curves. Validate selectivity against CDK1/CDK4 using counter-screens.
  • Molecular docking (AutoDock Vina) with ATP-binding pockets (PDB: 1AQ1) identifies critical interactions (e.g., hydrogen bonds with Glu81/Lys89).
  • Cellular assays (e.g., phospho-Rb Western blot) confirm target engagement .

How can computational chemistry aid in designing analogs with improved pharmacokinetic properties?

Answer:

  • QSAR modeling : Use descriptors (logP, polar surface area) to correlate structure with bioavailability.
  • ADME prediction : Schrödinger’s QikProp estimates CNS permeability (<–3 logBB) and P-gp efflux.
  • Molecular dynamics (AMBER) : Simulate lipid bilayer interactions (100 ns) to assess membrane permeability.
  • Toxicity screening : Derek Nexus flags hepatotoxic motifs (e.g., reactive quinones). Substituents at position 5 (e.g., halogens) enhance metabolic stability .

What experimental approaches resolve contradictory bioactivity data across cell lines?

Answer:

  • Orthogonal assays : Compare MTT proliferation (72 hr), apoptosis (Annexin V/PI), and cell cycle arrest (PI staining).
  • Compound stability : LC-MS monitors degradation in culture media over 24 hr.
  • Target validation : Western blot for phospho-Rb (CDK inhibition) or STAT3 (JAK2 inhibition).
  • Isogenic cell pairs : Use lines differing in CYP450 expression to assess metabolic activation.
  • Statistical analysis : ANOVA with post-hoc tests (p<0.05) identifies significant variables (e.g., serum concentration) .

What synthetic challenges arise in introducing multiple methyl groups to the pyrazole core, and how are they addressed?

Answer: Challenges include regioselectivity (avoiding over-alkylation) and steric hindrance. Solutions:

  • Stepwise alkylation : Protect the amino group (Boc) before methylating the pyrazole nitrogen.
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80°C, 30 min vs. 24 hr conventional).
    Reaction progress is tracked by TLC (Rf 0.4 in ethyl acetate) and LC-MS .

How is the compound’s solubility profile optimized for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1%) with PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • pH adjustment : Prepare stock solutions in citrate buffer (pH 4.5) for protonated amino groups.
  • Salt formation : Hydrochloride salts improve solubility in polar solvents.
    Validate solubility via nephelometry (≥50 μM required for 10x assay concentrations) .

What structural analogs of this compound show enhanced biological activity?

Answer: Key modifications include:

  • Halogenation : 5-Chloro derivatives improve CDK2 inhibition (IC₅₀ 12 nM vs. 45 nM parent).
  • Heteroaryl substitution : Pyridine at position 3 enhances JAK2 selectivity (10-fold over JAK1).
  • N-methylation : Reduces CYP3A4-mediated metabolism (t₁/₂ increased from 2.1 to 5.7 hr).
    SAR studies prioritize analogs with ClogP 1.5–2.5 and <3 H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.